![molecular formula C9H10F2O3S B6332013 Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% CAS No. 883458-67-1](/img/structure/B6332013.png)
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97%
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Overview
Description
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% (E2F3H3TP) is an organic compound that is widely used in scientific research and laboratory experiments. E2F3H3TP is a colorless liquid with a melting point of -45 °C and a boiling point of 98 °C. It is soluble in many organic solvents, such as ethanol and ethyl acetate, and is also miscible with water. E2F3H3TP is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry. In synthesis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is often used as a reagent for the synthesis of organofluorine compounds, such as fluorinated peptides and polymers. In catalysis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a catalyst for the formation of carbon-carbon bonds and for the hydrolysis of esters. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Mechanism of Action
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that can be used in a variety of scientific applications. In synthesis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is often used as a reagent for the synthesis of organofluorine compounds. In catalysis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a catalyst for the formation of carbon-carbon bonds and for the hydrolysis of esters. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics. Glutathione S-transferase plays an important role in the detoxification of xenobiotics, such as drugs and environmental pollutants. In addition, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has a number of advantages for laboratory experiments. It is a colorless liquid with a melting point of -45 °C and a boiling point of 98 °C, making it easy to store and handle. In addition, it is soluble in many organic solvents, such as ethanol and ethyl acetate, and is also miscible with water. Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is also a versatile compound that can be used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.
However, there are also some limitations to using Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% in laboratory experiments. For example, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a volatile compound and can easily evaporate, making it difficult to store and handle. In addition, the reaction of Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% with difluoromethane is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -50 to -20 °C, making it difficult to control the reaction conditions.
Future Directions
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has a number of potential applications in scientific research. In the future, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used in the synthesis of more complex organofluorine compounds, such as fluorinated peptides and polymers. In addition, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used to study the biochemical and physiological effects of xenobiotics, such as drugs and environmental pollutants. Finally, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used to develop more efficient and cost-effective methods for synthesizing organofluorine compounds, catalyzing the formation of carbon-carbon bonds, and hydrolyzing esters.
Synthesis Methods
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% can be synthesized through a variety of methods, including the reaction of ethyl 2-fluoro-3-hydroxy-3-(thiophen-3-yl)propionate with difluoromethane in the presence of a base catalyst. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -50 to -20 °C. The reaction is typically complete within 1-2 hours and yields a product with a purity of 97%.
properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-thiophen-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-3-4-15-5-6/h3-5,7,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWLTBJXWOHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CSC=C1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-YL)propanoate |
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